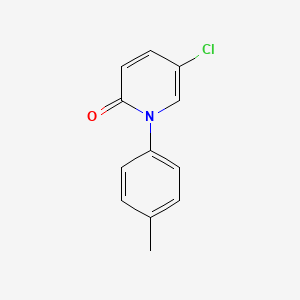

5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

5-chloro-1-(4-methylphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-9-2-5-11(6-3-9)14-8-10(13)4-7-12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUQKEKAIVQGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one typically involves the reaction of 4-methylphenylamine with 2-chloropyridine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyridinone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

One notable application of 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one is its role as a G-protein-coupled receptor 119 (GPR119) agonist. GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates glucose-dependent insulin release and promotes the secretion of incretin GLP-1. The compound has shown promise in preclinical models for treating type 2 diabetes, demonstrating efficacy in both acute and chronic rodent models .

Antimicrobial Activity

Research has indicated that derivatives of pyridinones, including this compound, exhibit antibacterial properties. For instance, related compounds have been tested against methicillin-resistant Staphylococcus aureus (MRSA), where they demonstrated significant antimicrobial activity . This suggests potential applications in developing new antibiotics.

Pharmacological Applications

Neuroprotective Properties

The compound's derivatives have been evaluated for neuroprotective effects, particularly in ischemic conditions. Studies have shown that certain pyridinone derivatives can mitigate neuronal cell death through mechanisms involving oxidative stress reduction and apoptosis inhibition . This positions them as candidates for treating neurodegenerative diseases.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. In various assays, these compounds have demonstrated the ability to reduce inflammation markers and improve outcomes in models of inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with enhanced properties. For example, modifications to the pyridine ring or the introduction of different substituents can lead to compounds with improved potency or selectivity for specific biological targets.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| BMS-903452 | GPR119 | Antidiabetic | |

| Pyridinone A | MRSA | Antimicrobial | |

| Compound B | Neuroprotection | Neuroprotective |

Case Studies

Case Study 1: GPR119 Agonists

In a study exploring GPR119 agonists, this compound was identified as a lead compound. It was tested in both acute and chronic models, showing a dose-dependent increase in GLP-1 plasma levels, which is crucial for insulin secretion .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of pyridinones, where derivatives similar to this compound were shown to significantly reduce neuronal damage in ischemic models. The study highlighted the compound's ability to inhibit apoptotic pathways effectively .

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyridin-2(1H)-one derivatives reveals key differences in substituents, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Polar Substituents: Piperazine (in SSRI derivatives) and amino groups enhance solubility and target engagement via hydrogen bonding . Halogenation: Chlorine at position 5 is conserved across analogs, likely contributing to steric and electronic interactions in biological targets .

Key Observations :

- eIF4A3 Inhibitors : Introduction of aryl groups (e.g., N-phenyl in compound 1q) improves potency (IC₅₀: 0.14 μM) while reducing P-gp-mediated efflux (efflux ratio: 0.8 vs. 25.0 for 1o) . The target compound’s 4-methylphenyl group may offer similar benefits.

- SSRIs : Piperazine-containing derivatives exhibit potent serotonin reuptake inhibition (EC₅₀ <1.0 μM), highlighting the role of nitrogen-rich substituents in CNS-targeted therapies .

Actividad Biológica

5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound features a chloro substituent at the 5-position of the pyridine ring and a para-methylphenyl group at the 1-position. This structural arrangement influences its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound suggest strong antibacterial potential, with studies showing complete bacterial death within several hours of exposure .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death in 8 hours |

| Escherichia coli | 0.025 | Significant inhibition |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in cell viability assays, the compound exhibited significant cytotoxic effects against multiple cancer types, with GI50 values indicating potent antiproliferative effects .

| Cell Line | GI50 (nM) | Effect |

|---|---|---|

| MCF-10A | 38 | Moderate cytotoxicity |

| A549 (lung cancer) | 35 | High cytotoxicity |

| HeLa (cervical cancer) | 31 | Strong antiproliferative |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit key enzymes or receptors involved in cellular processes, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in pathogens. The exact pathways remain an area of active research .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Another research effort focused on the structure-activity relationship (SAR) of similar pyridine derivatives, revealing that modifications to the phenyl group significantly enhance anticancer activity .

- In Vivo Studies : Preliminary animal studies suggested that the compound could effectively reduce tumor size in xenograft models, indicating its potential for further clinical development .

Q & A

Basic: What are the key considerations in synthesizing 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one to ensure high yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

- Temperature and pH optimization : Critical for intermediate stability and regioselectivity. For example, maintaining低温 conditions may prevent side reactions in halogenation steps .

- Purification : Advanced chromatography (e.g., flash column chromatography) is often employed to isolate the target compound from byproducts .

- Halogenation strategies : Selective introduction of the chlorine atom at the 5-position of the pyridinone ring may require electrophilic substitution under controlled acidic conditions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the chloro and methylphenyl substituents produce distinct splitting patterns in aromatic regions .

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) resolve the 3D structure, including bond angles and torsional strain in the pyridinone ring .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₀ClNO) and isotopic distribution .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics for pyridin-2(1H)-one derivatives?

Answer:

Contradictions often arise from poor solubility or efflux pump interactions (e.g., P-glycoprotein). Methodological solutions include:

- Polar surface area (tPSA) optimization : Reducing tPSA via substituent modifications (e.g., trifluoromethyl groups) can enhance membrane permeability while retaining target affinity. For example, replacing a cyanophenyl group with a trifluoromethyl group reduced tPSA from 99.3 Ų to 75.5 Ų, improving bioavailability .

- Efflux inhibition assays : Co-administration with P-gp inhibitors (e.g., verapamil) in rodent models helps identify efflux-mediated clearance .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyridin-2(1H)-one derivatives with enhanced bioactivity?

Answer:

SAR studies focus on substituent effects at key positions:

Computational tools like molecular dynamics (MD) simulations predict binding modes, while in vitro kinase assays validate selectivity .

Advanced: What computational strategies predict the interaction of pyridin-2(1H)-one derivatives with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For example, chlorine at the 5-position forms hydrophobic contacts with survivin’s dimerization interface .

- tPSA and logP calculations : Predictive algorithms (e.g., QikProp) optimize ADME properties. A tPSA <90 Ų is ideal for oral bioavailability .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications, guiding lead optimization .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Answer:

- In vitro assays :

- Enzyme inhibition : IC₅₀ values measured via fluorescence polarization (e.g., survivin dimerization assays) .

- Cell viability : MTT assays in cancer cell lines assess antiproliferative effects .

- In vivo models : Rodent studies evaluate pharmacokinetics (e.g., Cmax, AUC) and efficacy in disease models (e.g., glucose tolerance tests for antidiabetic activity) .

Advanced: How do researchers address regioselectivity challenges during pyridin-2(1H)-one functionalization?

Answer:

- Directing groups : Transient protecting groups (e.g., boronic esters) guide halogenation or cross-coupling at specific positions .

- Metal catalysis : Palladium-mediated C–H activation enables site-selective arylation at the 4-position without competing reactions .

Basic: What are the common degradation pathways of pyridin-2(1H)-one derivatives under physiological conditions?

Answer:

- Hydrolysis : The lactam ring is susceptible to enzymatic cleavage (e.g., amidases in plasma), forming inactive metabolites. Stability is assessed via accelerated degradation studies at pH 7.4 and 37°C .

- Oxidation : Electron-rich substituents (e.g., methylphenyl) undergo cytochrome P450-mediated oxidation, detected via LC-MS metabolite profiling .

Advanced: How can multicomponent reactions (MCRs) streamline the synthesis of pyridin-2(1H)-one libraries?

Answer:

MCRs like the Biginelli reaction enable rapid diversification:

- Core scaffold assembly : Salicylaldehydes, malononitrile, and pyridinones react in one pot to form tricyclic structures .

- Post-MCR modifications : Suzuki-Miyaura coupling introduces aryl groups at the 3-position, enhancing kinase inhibitory activity .

Advanced: What experimental and computational approaches validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon ligand binding, confirming intracellular engagement .

- Fluorescence resonance energy transfer (FRET) : Monitors conformational changes in survivin dimers upon pyridinone binding .

- RNA interference (RNAi) : Knockdown of putative targets (e.g., GPR119) validates mechanism-specific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.